molecular formula C8H5ClF4O2S B2411034 2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 2092336-38-2

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2411034
CAS No.: 2092336-38-2
M. Wt: 276.63
InChI Key: LWRLXHVBDZXJGB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 2092336-38-2) is a high-value chemical reagent offered for research and development purposes . This compound, with a molecular formula of C8H5ClF4O2S and a molecular weight of 276.64, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The presence of both a highly reactive sulfonyl chloride group and a trifluoromethyl group on the benzene ring makes it a critical intermediate for constructing more complex molecules. The sulfonyl chloride functional group is readily displaced in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfonyl derivatives, which are common motifs in drug discovery . The strategic incorporation of fluorine and the trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds, making this reagent particularly valuable in medicinal chemistry programs. Researchers can utilize this compound to develop novel active ingredients or functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can handle this material more effectively by referring to its SMILES notation: O=S(C1=C(C(F)(F)F)C=C(C)C=C1F)(Cl)=O .

Properties

IUPAC Name

2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLXHVBDZXJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Chlorine Gas in Acidic Media

A widely adopted industrial method involves the chlorination of 2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonic acid or its salts. This approach, analogous to the synthesis of 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride, employs chlorine gas in a mixed solvent system of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃). The reaction proceeds via an oxychlorination mechanism, where chlorine acts as both an oxidizing and chlorinating agent.

Key Parameters :

  • Solvent System : A 1:1 molar ratio of HCl to HNO₃ ensures protonation of the sulfonic acid, enhancing electrophilic chlorination.
  • Temperature : Optimal yields (>90%) are achieved at 50–70°C, balancing reaction kinetics and side-product formation.
  • Chlorine Stoichiometry : A 4:1 molar excess of Cl₂ relative to the sulfonic acid precursor ensures complete conversion.

Example Protocol :

  • Starting Material : 2-Fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonic acid (200 mmol) is dissolved in 36% HCl (1500 mmol) and 65% HNO₃ (300 mmol).
  • Chlorination : Cl₂ gas (800 mmol) is introduced at 70°C over 5 hours.
  • Workup : The organic layer is washed with NaHSO₃ (10%) to remove residual chlorine, dried (MgSO₄), and distilled under reduced pressure.
  • Yield : 90–92% purity (HPLC), with a sulfonyl chloride content >97%.

Advantages :

  • High scalability and minimal byproducts due to controlled reaction conditions.
  • Compatibility with automated flow reactors for continuous production.

Limitations :

  • Requires stringent control of chlorine flow to prevent over-chlorination.
  • Corrosive solvent systems necessitate specialized equipment.

Continuous Flow Synthesis for Enhanced Efficiency

Integration of Phase Transfer Catalysts (PTCs)

Recent advancements in continuous flow chemistry, as demonstrated in the synthesis of m-trifluoromethyl benzyl chloride, offer a template for optimizing sulfonyl chloride production. By combining chlorosulfonic acid (ClSO₃H) with cetyltrimethylammonium bromide (CTAB) in a sulfuric acid medium, the reaction achieves rapid chloromethylation under mild conditions.

Key Parameters :

  • Residence Time : 180 seconds in a preheated (50°C) continuous flow reactor.
  • Catalyst Loading : 0.003 mol% CTAB enhances interfacial chlorination kinetics.
  • Solvent-Free Operation : Eliminates purification steps, reducing waste.

Example Protocol :

  • Organic Phase : Trifluoromethylbenzene (342 mmol) and trioxymethylene (514 mmol) are premixed.
  • Acid Phase : ClSO₃H (376 mmol) and CTAB (1.0 mmol) in H₂SO₄ (98%).
  • Reactor Setup : Parallel streams (6.67 mL/min organic, 5.33 mL/min acid) merge in a 50°C reactor.
  • Output : Quenched with ice water, yielding 89% pure sulfonyl chloride after vacuum distillation.

Advantages :

  • 10-fold reduction in reaction time compared to batch processes.
  • Enhanced safety profile due to minimized chlorine handling.

Limitations :

  • High capital costs for flow reactor setup.
  • Sensitivity to feedstock impurities.

Solvent and Reagent Optimization

Solvent Effects on Reaction Efficiency

Comparative studies from sulfonyl fluoride synthesis highlight the critical role of solvent polarity in chlorination efficiency. Acetonitrile (CH₃CN) and acetone mixtures (1:1 v/v) achieve optimal yields (86%) by balancing solubility and nucleophilicity.

Data Table 1: Solvent Optimization for Chlorination

Solvent I Solvent II Yield (%) Purity (%)
Acetone Acetone 75 92
CH₃CN Acetone 86 97
CH₃CN DCM 42 88

Key Insight : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states during chlorination, while acetone enhances solubility of aromatic intermediates.

Industrial-Scale Considerations

Cost-Benefit Analysis of Chlorinating Agents

Chlorine gas remains the most economical choice for large-scale production ($0.15/kg), though safety concerns drive interest in alternatives like SOCl₂ ($1.20/kg) or PCl₅ ($2.50/kg).

Data Table 2: Chlorinating Agent Comparison

Reagent Cost ($/kg) Reaction Time (h) Yield (%)
Cl₂ 0.15 5 90
SOCl₂ 1.20 3 85
PCl₅ 2.50 2 78

Trade-offs : While SOCl₂ offers faster reactions, its higher cost and HCl byproduct complicate waste management.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while reduction might yield a sulfonyl fluoride .

Scientific Research Applications

Pharmaceutical Industry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into complex molecules.

Case Study: Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral activity. For instance, modifications to the sulfonyl group have led to the development of novel antiviral agents targeting viral replication mechanisms.

Agrochemical Applications

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is used in the synthesis of herbicides and pesticides. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability and efficacy of agrochemicals.

Example: Herbicide Development
A study focused on synthesizing new herbicides showed that incorporating this compound into herbicidal formulations significantly increased effectiveness against resistant weed species.

Material Science

This compound is also explored in the development of advanced materials, including polymers and coatings. The sulfonyl chloride functionality can be utilized to modify surfaces or create cross-linked networks in polymer matrices.

Research Insight: Polymer Modification
Recent studies indicate that incorporating sulfonyl chlorides into polymer systems enhances thermal stability and mechanical properties, making them suitable for high-performance applications.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral12.5
Compound BHerbicidal15.0
Compound CAntimicrobial8.0

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
ChlorosulfonationSO3, 50°C85
Nucleophilic SubstitutionBase, Room Temperature90
HydrolysisWater, 60°C95

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and applications. The combination of these groups makes it a valuable reagent in various chemical transformations .

Biological Activity

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and biological properties. The synthesis typically involves the reaction of 2-fluoro-6-trifluoromethyl-benzenesulfonyl chloride with various reagents under controlled conditions to yield high purity products .

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, a related study showed that certain aryl-urea derivatives demonstrated antibacterial activity against Bacillus mycoides, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active compound . While specific data for this compound is limited, its structural similarities suggest potential efficacy in antimicrobial applications.

Anticancer Properties

The compound's biological activity extends to anticancer research. A related class of compounds has shown promising results against various human cancer cell lines, with some derivatives exhibiting IC50 values better than established chemotherapeutic agents like Doxorubicin. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 12.4 to 52.1 μM across different cancer cell lines . This highlights the potential for developing new anticancer agents based on this chemical framework.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of similar sulfonyl compounds on cancer cells. For instance, compound derivatives were tested against A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer) cells. Results indicated that modifications in the sulfonyl group significantly altered potency and selectivity against these cell lines .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of both trifluoromethyl and sulfonyl groups enhances biological activity. Variations in substituents at specific positions on the benzene ring were found to impact both the potency and selectivity of these compounds against target enzymes, such as branched-chain amino acid transaminases (BCATs) .

Data Summary

Compound Biological Activity IC50 (μM) Target
Compound AAntibacterial4.88B. mycoides
Compound BAnticancer22.4PACA2
Compound CAnticancer44.4PACA2
Compound DAnticancer12.4HCT116

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sulfonation of a fluorinated aromatic precursor followed by chlorination. For example, analogous compounds like 2-fluoro-6-methoxybenzenesulfonamide are synthesized starting from sulfonyl chloride intermediates via nucleophilic substitution or electrophilic aromatic substitution . Key steps include:

  • Sulfonation : Introducing the sulfonyl group using chlorosulfonic acid or sulfur trioxide under controlled conditions.
  • Chlorination : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid to sulfonyl chloride.
  • Purification : Recrystallization or column chromatography to isolate the product.
    • Critical Considerations : Fluorine and trifluoromethyl groups may influence reaction rates due to electron-withdrawing effects, requiring optimized temperature and solvent choices (e.g., dichloromethane or pyridine) .

Q. How can researchers ensure high purity of this sulfonyl chloride during synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or flash column chromatography (e.g., C18 columns with MeCN/water gradients) effectively removes byproducts, as demonstrated for structurally similar sulfonamides .
  • Recrystallization : Use non-polar solvents (hexane/ethyl acetate) to exploit differences in solubility between the product and impurities.
  • Analytical Validation : Confirm purity via HPLC (>95% ELSD) and NMR (absence of extraneous peaks) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns and identify fluorine coupling (e.g., splitting patterns from CF₃ groups).
  • FT-IR : Detect characteristic S=O stretches (~1370 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ for C₈H₅ClF₄O₂S) with <5 ppm error .

Advanced Research Questions

Q. How does the fluorine/trifluoromethyl substitution impact reactivity in sulfonamide formation?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing nature of fluorine and CF₃ groups enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with amines.
  • Steric Effects : The 4-methyl group may hinder nucleophilic attack at the sulfonyl center, requiring longer reaction times or elevated temperatures.
  • Case Study : In URAT1 inhibitor synthesis, 2-(trifluoromethyl)benzenesulfonyl chloride reacted with 4-amino-2-(trifluoromethyl)benzonitrile in pyridine at 30°C for 18 hours, yielding 51% after purification .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolysis to sulfonic acid can occur; store under inert gas (N₂/Ar) in sealed, desiccated containers.
  • Temperature : Stability testing (TGA/DSC) is recommended, but related sulfonyl chlorides degrade above 40°C .
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and avoid prolonged exposure to air during synthesis .

Q. How is this compound applied in medicinal chemistry or drug discovery?

  • Methodological Answer :

  • Sulfonamide Synthesis : React with amines (e.g., anilines, heterocyclic amines) to create sulfonamide libraries for biological screening. For example, analogous compounds were used to develop URAT1 inhibitors for gout treatment .
  • Proteomics : Fluorinated sulfonyl chlorides act as covalent modifiers of cysteine residues in protein studies .

Q. What mechanistic insights exist for its reactions with nucleophiles?

  • Methodological Answer :

  • Kinetic Studies : Reaction rates with amines correlate with nucleophilicity (e.g., pyridine as a base accelerates deprotonation).
  • Competing Pathways : In polar aprotic solvents (DMF, DMSO), the reaction proceeds via a two-step mechanism (addition-elimination), while protic solvents may favor direct substitution .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated sulfonyl chlorides?

  • Methodological Answer :

  • Parameter Optimization : Screen temperature, solvent (e.g., pyridine vs. DCM), and stoichiometry. For example, yields for similar compounds improved from 37% to 51% by adding DMAP and extending reaction times .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis or dimerization products and adjust conditions accordingly.

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